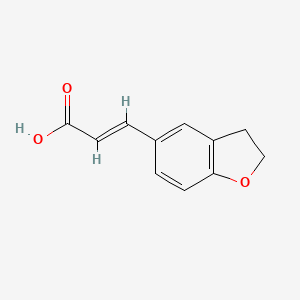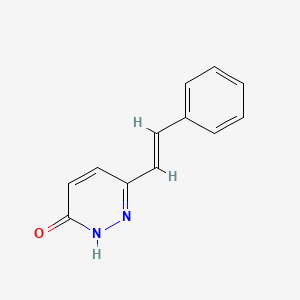
3-Ethoxyacrylic acid
説明
3-Ethoxyacrylic acid, also known as ethyl 3-ethoxycrotonate, is an organic compound . It has the molecular formula C5H8O3 and a molecular weight of 116.12 .
Synthesis Analysis
The synthesis of this compound involves the use of triethyl orthoformate . A mixture of the compound, triethyl orthoformate, and acetic anhydride is heated at 150° C with stirring for 2 hours . The removal of the solvent in vacuo gives the crude product for the next step .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CCO\\C=C\\C(O)=O . The InChI key for the compound is SYMAGJYJMLUEQE-ONEGZZNKSA-N .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 217.6±23.0 °C at 760 mmHg . The compound has a molar refractivity of 28.6±0.3 cm3 . It has a polar surface area of 47 Å2 and a molar volume of 105.7±3.0 cm3 .
科学的研究の応用
1. Acrylic Acid Recovery from Industrial Waste Water
A study by Ahmad, Kamaruzzaman, and Chin (2014) explored a method for acrylic acid (AA) recovery from industrial wastewater through esterification with 2-ethyl hexanol. This process converts AA to ester, purifying wastewater and making it environmentally friendly. The research demonstrates the potential of recovering AA, a component related to 3-ethoxyacrylic acid, from wastewater streams (Ahmad, Kamaruzzaman, & Chin, 2014).
2. Bio-based Production of 3-Hydroxypropionic Acid
Vidra and Németh (2017) reviewed the production of 3-hydroxypropionic acid, a precursor for compounds like acrylic acid and this compound. This acid is produced via microbial metabolic pathways and is crucial for the commercial production of acrylic acid derivatives. The use of genetically engineered microorganisms and metabolic engineering is highlighted as a promising approach for efficient production (Vidra & Németh, 2017).
3. Synthesis of Platinum(II) Complexes for Cancer Treatment
Shu et al. (2021) synthesized platinum(II) complexes using this compound, demonstrating significant inhibition of tumor cell growth. This research suggests that this compound derivatives can be potential candidates for cancer chemotherapy (Shu et al., 2021).
4. Glutathione-Dependent Mechanism of Acid Tolerance in Yeast
Kildegaard et al. (2014) discovered a glutathione-dependent mechanism in yeast for tolerating 3-hydroxypropionic acid, which can be a source for sustainable acrylates like this compound. This research provides insights into organic acid and aldehyde resistance, which is crucial for industrial-scale production (Kildegaard et al., 2014).
5. Drug Delivery Applications
Poly(hydroxy ethyl methyl acrylate-co-acrylic acid) microspheres, researched by Swamy et al. (2013), offer potential for drug delivery applications. These microspheres can be used for controlled release of drugs, leveraging properties related to acrylic acid, a compound associated with this compound (Swamy et al., 2013).
6. Production of 3-Hydroxypropanoic Acid from Glycerol
Jers et al. (2019) discuss the production of 3-hydroxypropanoic acid from glycerol, emphasizing its use as a precursor in the industrial production of acrylic acid and derivatives. The study addresses metabolic engineering approaches to improve the bio-production of 3-HP, which is relevant for producing compounds like this compound (Jers et al., 2019).
Safety and Hazards
3-Ethoxyacrylic acid is classified as a skin corrosive, sub-category 1B, and causes serious eye damage, category 1 . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
特性
IUPAC Name |
(E)-3-ethoxyprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMAGJYJMLUEQE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6192-01-4 | |
| Record name | 6192-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-3-ethoxyacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the atmospheric fate of 3-Ethoxyacrylic acid ethyl ester?
A1: [, , ] this compound ethyl ester reacts with hydroxyl radicals (OH) in the atmosphere. This reaction plays a crucial role in the compound's atmospheric degradation. The rate constant for this reaction has been measured as 3.33 ± 0.122 x 10-11 cm3 molecule-1 s-1. This information helps understand the compound's persistence and potential environmental impact.
Q2: Can this compound be used in the synthesis of other valuable compounds?
A2: [] Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be used to synthesize (3-Hydroxyacrylato-O,O′) diammineplatinum(II) complexes. These platinum(II) complexes have shown promising antitumor activity in vitro and in vivo.
Q3: Is there a correlation between the structure of acetate esters and their reactivity with hydroxyl radicals?
A3: [] Research suggests a linear correlation exists between the number of CH2 groups in a series of acetate esters (methyl acetate, ethyl acetate, n-propyl acetate, butyl acetate, and pentyl acetate) and their relative rate constants with hydroxyl radicals. This suggests that increasing the carbon chain length enhances the reaction rate with OH radicals.
Q4: Are there efficient synthetic routes for producing intermediates of pharmaceutical relevance from this compound derivatives?
A4: [] Yes, this compound can be utilized as a starting material to synthesize N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide, a key intermediate in the production of Dasatinib. This synthesis involves a multistep process, including acyl chlorination and amidation reactions. This method offers advantages such as increased yield, reduced cost, simplified operation, and high practical value.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)









![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)